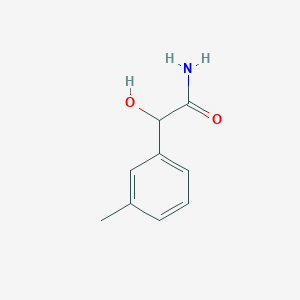

Benzeneacetamide, alpha-hydroxy-3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzeneacetamide, alpha-hydroxy-3-methyl-, is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of a benzene ring attached to an acetamide group, with an additional hydroxyl group and a methyl group on the alpha carbon. It is a derivative of benzeneacetamide and is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, typically involves the following steps:

Starting Materials: The synthesis begins with benzeneacetamide and appropriate reagents to introduce the hydroxyl and methyl groups.

Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, alpha-hydroxy-3-methyl-, may involve:

Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation reactions.

Batch or Continuous Processes: Depending on the scale of production, either batch reactors or continuous flow reactors may be used to optimize yield and purity.

Types of Reactions:

Oxidation: Benzeneacetamide, alpha-hydroxy-3-methyl-, can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the acetamide moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, nitro compounds, sulfonated compounds.

Chemistry:

Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Biochemical Pathways: Investigated for its role in metabolic pathways.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Drug Development: Used as a scaffold for designing new drugs.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, alpha-hydroxy-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Benzeneacetamide: Lacks the hydroxyl and methyl groups, making it less reactive.

Alpha-hydroxybenzeneacetamide: Contains the hydroxyl group but lacks the methyl group.

Alpha-methylbenzeneacetamide: Contains the methyl group but lacks the hydroxyl group.

This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-hydroxy-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate:

Benzeneacetamide derivatives are often utilized as intermediates in the synthesis of more complex pharmaceutical compounds. For instance, they have been involved in the development of analgesic agents that exhibit significant pain-relieving effects. Research indicates that certain benzeneacetamide derivatives demonstrate superior analgesic properties compared to established compounds like U-50,488, showcasing their potential in pain management therapies .

Therapeutic Potential:

The compound has been studied for its role in the development of drugs targeting various conditions. Notably, benzeneacetamide derivatives have shown effectiveness against diseases such as diabetes and Alzheimer's disease through their inhibitory action on enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in glucose metabolism and neurotransmitter regulation, respectively .

Enzyme Inhibition Studies

α-Glucosidase Inhibition:

Recent studies have highlighted the potential of benzeneacetamide derivatives as α-glucosidase inhibitors. This action can be beneficial in managing Type 2 diabetes by slowing carbohydrate absorption and thus controlling blood glucose levels. Experimental results indicate that several synthesized derivatives exhibit substantial inhibitory activity against yeast α-glucosidase, making them promising candidates for further development .

Acetylcholinesterase Inhibition:

In addition to their role in glucose metabolism, some benzeneacetamide derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive function .

Case Study 1: Analgesic Properties

A study conducted on a series of benzeneacetamide derivatives demonstrated their efficacy in animal models for pain relief. The results indicated that certain compounds exhibited better analgesic effects than traditional opioids, suggesting a lower risk of addiction and side effects .

Case Study 2: Diabetes Management

In another study focusing on the inhibition of α-glucosidase, researchers synthesized a range of benzeneacetamide derivatives and assessed their effectiveness in vitro. The findings revealed that several compounds significantly inhibited enzyme activity, leading to reduced glucose absorption in test subjects, thereby supporting their potential use as antidiabetic agents .

Data Table

Properties

CAS No. |

343867-73-2 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-hydroxy-2-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12) |

InChI Key |

VKHFIRDATYLGIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.